N-(1,3-benzodioxol-5-ylmethyl)dodecan-1-amine;hydrochloride
Description
N-(1,3-Benzodioxol-5-ylmethyl)dodecan-1-amine;hydrochloride is a primary amine derivative featuring a 12-carbon alkyl chain (dodecan-1-amine) linked to a 1,3-benzodioxole-methyl group via an amine bond, with a hydrochloride counterion. The benzodioxole moiety (a fused benzene ring with two adjacent oxygen atoms forming a dioxolane ring) enhances lipophilicity and may influence biological interactions.
Properties
CAS No. |
5461-45-0 |
|---|---|
Molecular Formula |
C20H34ClNO2 |
Molecular Weight |
355.9 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)dodecan-1-amine;hydrochloride |
InChI |
InChI=1S/C20H33NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-14-21-16-18-12-13-19-20(15-18)23-17-22-19;/h12-13,15,21H,2-11,14,16-17H2,1H3;1H |
InChI Key |
PYGOVIAZFPVJLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNCC1=CC2=C(C=C1)OCO2.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features Across Analogs
The compound shares structural motifs with several classes of molecules:
- Benzodioxol-containing amines/amides : Presence of the 1,3-benzodioxole group, which is often associated with enhanced binding to enzymes or receptors.
- Long alkyl chains : The dodecyl group may confer surfactant-like properties or influence membrane permeability.
- Quaternary vs. primary ammonium salts : Unlike quaternary ammonium surfactants (e.g., dodecyldimethylammonium chloride), this compound is a primary amine hydrochloride.
Comparison Table of Structural Analogs
Physicochemical Properties
- Lipophilicity : The dodecyl chain increases hydrophobicity compared to shorter-chain analogs like (+)-MBDB (butanamine) . This may reduce aqueous solubility but enhance membrane permeability.
- Melting points : Benzodioxol-containing amides (e.g., compounds in ) exhibit melting points between 96–148°C, suggesting moderate thermal stability. The target compound’s primary amine structure may lower its melting point relative to rigid amides.
- Solubility : Hydrochloride salts generally improve water solubility. However, the long alkyl chain may necessitate co-solvents for practical use.
Enzyme Modulation (Alda-1 vs. Target Compound)
- Alda-1 : Activates ALDH2, mitigating oxidative stress in neurodegenerative and cardiovascular models . Its benzamide group and dichloro substituents are critical for enzyme binding.
- Target compound : The absence of an amide group and presence of a long alkyl chain may shift activity toward surfactant or membrane-disrupting roles, akin to dodecyldimethylammonium chloride .
Neuroactive Compounds (MBDB vs. Target Compound)
Surfactant and Antimicrobial Potential
Q & A
Q. Advanced
- Purification: Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) for intermediates. For the final hydrochloride salt, recrystallization from hot ethanol/acetone mixtures improves purity .
- Yield optimization: Use excess dodecan-1-amine (1.5–2.0 equivalents) to drive alkylation to completion. Catalysts like KCO or DIPEA can enhance reaction efficiency .
What spectroscopic techniques are critical for structural characterization?
Q. Basic
- NMR: H and C NMR confirm the benzodioxol moiety (δ ~6.7–5.9 ppm for aromatic protons) and dodecyl chain (δ ~1.2–1.6 ppm for methylene groups) .
- FT-IR: Detect N–H stretches (~3200–3300 cm) and C–O–C vibrations (1260–1050 cm) from the benzodioxol group .
How can X-ray crystallography resolve ambiguities in molecular structure?
Q. Advanced
- Crystallization: Grow single crystals via slow evaporation of a saturated DMSO/water solution. SHELX software can refine diffraction data to resolve bond angles and confirm stereochemistry .
- Applications: Resolve discrepancies in protonation states or salt formation (e.g., verifying HCl coordination to the amine) .
What in vitro assays evaluate this compound’s biological activity?
Q. Basic
- Enzyme inhibition: Test ALDH2 interaction using kinetic assays (e.g., monitoring NADH production at 340 nm) .
- Receptor binding: Radioligand displacement assays (e.g., CRF receptor binding with H-labeled antagonists) .
How do structural modifications impact receptor binding affinity?
Q. Advanced
- Chain length: Truncating the dodecyl chain reduces lipophilicity, potentially lowering membrane permeability. Comparative studies using SPR or ITC quantify binding thermodynamics .
- Substituents: Introducing electron-withdrawing groups on the benzodioxol ring (e.g., Cl or NO) may enhance receptor selectivity .
What are key stability considerations for long-term storage?
Q. Basic
- Conditions: Store at –20°C under argon to prevent oxidation. Aqueous solutions (pH 4–6) minimize hydrolysis of the benzodioxol ring .
- Monitoring: Use HPLC-DAD to track degradation products (e.g., opened benzodioxol forming catechol derivatives) .
How can conflicting biological activity data be resolved?
Q. Advanced
- Replicate assays: Control for batch-to-batch variability in compound purity. Validate receptor binding data with orthogonal methods (e.g., functional cAMP assays for GPCR activity) .
- Data analysis: Apply multivariate statistics to account for confounding variables (e.g., cell line-specific expression levels) .
How does the hydrochloride salt form influence bioavailability?
Q. Basic
- Solubility: The salt form enhances aqueous solubility (critical for in vivo studies) compared to the free base. Measure via shake-flask method in PBS (pH 7.4) .
- Bioavailability: Conduct pharmacokinetic studies in rodent models to compare AUC of salt vs. free base .
What computational methods predict ALDH2 interaction mechanisms?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
